3-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide
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Overview
Description
3-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of the pyrrole ring and the benzamide moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide typically involves the reaction of 2,5-dimethylpyrrole with N-phenylbenzamide under specific conditions. One common method involves the use of a catalyst, such as glacial acetic acid, to facilitate the reaction. The reaction mixture is refluxed in ethanol for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or benzamide moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrrole oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the production of monoclonal antibodies in Chinese hamster ovary cell cultures.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes by binding to their active sites. This binding interferes with the enzymes’ normal functions, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
3-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide can be compared with other pyrrole derivatives, such as:
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs: Exhibits antibacterial, antifungal, and antitubercular activities.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit multiple enzymes, making it a versatile compound for various applications.
Properties
CAS No. |
352672-18-5 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C19H18N2O/c1-14-11-12-15(2)21(14)18-10-6-7-16(13-18)19(22)20-17-8-4-3-5-9-17/h3-13H,1-2H3,(H,20,22) |
InChI Key |
GVBKJFKKEXNGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3)C |
solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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